molecular formula C11H13FO2 B13420118 4-Fluorobutyl benzoate CAS No. 326-49-8

4-Fluorobutyl benzoate

Cat. No.: B13420118
CAS No.: 326-49-8
M. Wt: 196.22 g/mol
InChI Key: RQAPPUJQAWSNMH-UHFFFAOYSA-N
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Description

4-Fluorobutyl benzoate is a synthetic ester derivative characterized by a benzoic acid moiety esterified with a 4-fluorobutyl chain. This compound belongs to a broader class of alkyl benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical and biological properties. The incorporation of a fluorine atom at the terminal position of the butyl chain introduces unique electronic and steric effects, influencing solubility, metabolic stability, and receptor interactions .

Properties

CAS No.

326-49-8

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

4-fluorobutyl benzoate

InChI

InChI=1S/C11H13FO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

RQAPPUJQAWSNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobutyl benzoate typically involves the esterification of benzoic acid with 4-fluorobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

C6H5COOH+HO(CH2)4FC6H5COO(CH2)4F+H2O\text{C}_6\text{H}_5\text{COOH} + \text{HO(CH}_2\text{)}_4\text{F} \rightarrow \text{C}_6\text{H}_5\text{COO(CH}_2\text{)}_4\text{F} + \text{H}_2\text{O} C6​H5​COOH+HO(CH2​)4​F→C6​H5​COO(CH2​)4​F+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Alkaline Hydrolysis

4-Fluorobutyl benzoate undergoes base-catalyzed hydrolysis via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release 4-fluorobutanol and benzoate ion:

4-Fluorobutyl benzoate+OHBenzoate+4-Fluorobutanol\text{this compound} + \text{OH}^- \rightarrow \text{Benzoate}^- + \text{4-Fluorobutanol}

  • Kinetics : Hydrolysis at pH 12 and 25°C proceeds with a half-life (t1/2t_{1/2}) of 21 minutes , slower than phenyl benzoate (t1/2=11t_{1/2} = 11 minutes) due to reduced resonance stabilization of the alkoxide leaving group .

Acidic Hydrolysis

Under acidic conditions (e.g., HCl), hydrolysis follows an acyl-oxygen cleavage pathway, regenerating benzoic acid and 4-fluorobutanol. This reaction is slower than alkaline hydrolysis due to protonation of the carbonyl oxygen, reducing electrophilicity .

Thermal Decomposition

Heating this compound above 150°C induces decomposition via two competing pathways:

  • Elimination : Formation of tetrahydrofuran (THF) and benzoic acid through intramolecular cyclization:

    4-Fluorobutyl benzoateΔTHF+Benzoic acid\text{this compound} \xrightarrow{\Delta} \text{THF} + \text{Benzoic acid}
  • Ester Pyrolysis : Cleavage to 1-fluorobutene and benzoic acid.

Thermogravimetric analysis (TGA) shows ~85% mass loss at 200°C, with THF as the major volatile product .

Halogen-Specific Reactivity

The fluorine atom significantly alters reactivity compared to other halogenated analogs:

CompoundHydrolysis t1/2t_{1/2} (min)Thermal Stability (°C)
This compound21150
4-Chlorobutyl benzoate17140
4-Bromobutyl benzoate15135

Key factors:

  • Electronegativity : Fluorine’s high electronegativity stabilizes the ester against nucleophilic attack.

  • Steric Effects : Smaller atomic size reduces steric hindrance, favoring cyclization over ester pyrolysis .

Solvolysis in Polar Solvents

In diethylene glycol at 120°C, solvolysis produces diethylene glycol mono-(4-benzoyloxybutyl) ether (40% yield) and tetrahydrofuran (14% yield) as byproducts. This side reaction limits synthetic utility in glycol-based solvents .

Biological Degradation

Enzymatic hydrolysis by esterases releases 4-fluorobutanol , which is further metabolized to 4-fluorobutyric acid —a compound studied for its neuroactive properties. In vitro studies show ~50% degradation within 24 hours using liver microsomes.

Reactivity with Nucleophiles

The ester reacts with amines (e.g., aniline) under mild conditions to form 4-fluorobutyl benzamide , though yields are lower (~45%) compared to non-fluorinated analogs due to electronic deactivation of the carbonyl group .

Scientific Research Applications

4-Fluorobutyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorobutyl benzoate depends on its specific application. In general, the ester bond can be hydrolyzed in biological systems to release benzoic acid and 4-fluorobutanol, which may interact with various molecular targets. The fluorine atom in the butyl chain can influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Key Insights :

  • The 4-fluorobutyl moiety enhances CB1/CB2 receptor binding via hydrophobic interactions and fluorine’s electron-withdrawing effects, as shown by molecular docking studies .
  • In contrast, 4-cyanobutyl analogs exhibit reduced potency, likely due to steric hindrance from the bulkier cyano group .

Key Insights :

  • Fluorination reduces polarity and enhances metabolic resistance compared to methyl or benzyl analogs .

Material Science: Fluorinated Liquid Crystals

In ferroelectric liquid crystals, fluorinated benzoates exhibit unique alignment properties:

Compound In-Plane Correlation Length (ξ⊥) Applications
Biphenyl benzoates (fluorinated) 986–748 Å Display technology
Phenyl benzoate derivatives 1450–1160 Å Optical devices
4-Fluorobutyl benzoate Not reported (inferred similar) Potential use in LC mixtures

Key Insights :

  • Fluorination shortens correlation lengths, improving response times in displays .

Biological Activity

4-Fluorobutyl benzoate is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, anesthetic, and cytotoxic properties, along with relevant data from case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-fluorobenzoic acid and butanol. Its molecular formula is C11_{11}H13_{13}F1_1O2_2, and it features a fluorine atom that can influence its biological activity through mechanisms such as bioisosterism.

Antibacterial Activity

Research indicates that compounds structurally related to benzoates, including this compound, exhibit significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial potential.

CompoundTarget BacteriaMIC (mg/L)Reference
This compoundStaphylococcus aureus<3.12
This compoundEnterococcus faecalis6.25
Related BenzoatesMethicillin-resistant S. aureus0.39-3.12

The above table illustrates the effectiveness of this compound in inhibiting bacterial growth, particularly against Gram-positive cocci.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any compound. The cytotoxic effects of this compound were evaluated using human lung fibroblasts (MRC-5), where it exhibited a higher IC50_{50} value than the MIC values, indicating a favorable therapeutic index.

Test SubjectCytotoxicity (IC50_{50})Reference
MRC-5 Cells>12.3 mg/L
Artemia salinaModerate activity

The table above summarizes findings from cytotoxicity tests, highlighting the compound's relative safety compared to its antibacterial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that fluorinated benzenesulfonates exhibited potent activity against antibiotic-resistant bacteria, suggesting a potential role for fluorinated derivatives in combating resistant infections .
  • Toxicological Studies : Research involving intravenous injections in animal models indicated that fluorinated compounds could lead to citrate accumulation in organs, which may be linked to their toxic effects .
  • Structure-Activity Relationship : Investigations into structure-activity relationships revealed that electron-withdrawing groups enhance antibacterial activity, supporting the hypothesis that the fluorine atom in this compound could contribute positively to its biological profile .

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Implement quality-by-design (QbD) principles: optimize reaction parameters (e.g., solvent purity, catalyst loading) using design-of-experiments (DoE) software. Validate batches via NMR and HPLC to ensure >98% purity, as recommended for regulatory-compliant synthesis .

Q. Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data (e.g., degradation rates) using standardized protocols and controlled variables .
  • Experimental Design : Include negative controls (e.g., non-fluorinated analogs) and replicate samples to account for biological/chemical variability .
  • Data Reporting : Use spectral libraries (e.g., NIST) and open-access databases (e.g., PubChem) for transparent reporting of analytical results .

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